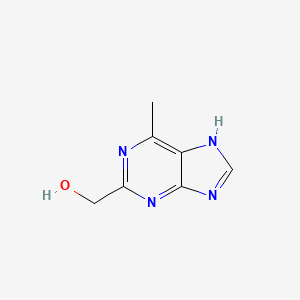
(6-Methyl-1H-purin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methyl-1H-purin-2-yl)methanol is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA. This compound is characterized by a purine ring structure with a methyl group at the 6th position and a methanol group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1H-purin-2-yl)methanol typically involves the alkylation of purine derivatives. One common method is the reaction of 6-methylpurine with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the methanol group at the 2nd position. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps, such as crystallization or chromatography, to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methyl-1H-purin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methyl and methanol groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 6-methyl-1H-purin-2-carboxylic acid.
Reduction: Formation of 6-methyl-1H-purin-2-ylmethanol.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-Methyl-1H-purin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of (6-Methyl-1H-purin-2-yl)methanol involves its interaction with various enzymes and receptors in the body. It can act as a substrate or inhibitor for enzymes involved in purine metabolism, affecting the synthesis and degradation of nucleotides. The compound may also interact with specific receptors, modulating cellular signaling pathways and influencing physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Methylpurine: Lacks the methanol group at the 2nd position.
2-Hydroxypurine: Lacks the methyl group at the 6th position.
6-Methyl-2-aminopurine: Contains an amino group instead of a methanol group at the 2nd position.
Uniqueness
(6-Methyl-1H-purin-2-yl)methanol is unique due to the presence of both a methyl group at the 6th position and a methanol group at the 2nd position. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that other similar compounds cannot.
Propiedades
Fórmula molecular |
C7H8N4O |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(6-methyl-7H-purin-2-yl)methanol |
InChI |
InChI=1S/C7H8N4O/c1-4-6-7(9-3-8-6)11-5(2-12)10-4/h3,12H,2H2,1H3,(H,8,9,10,11) |
Clave InChI |
YFIJFOQUBSICPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=N1)CO)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


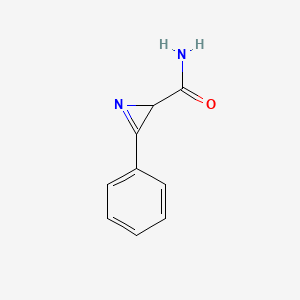
![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11918076.png)
![1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol](/img/structure/B11918098.png)

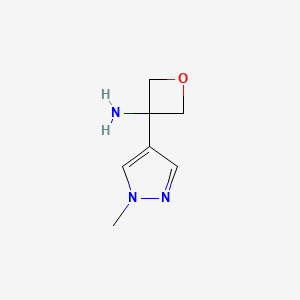

![6-Vinylbenzo[d]thiazole](/img/structure/B11918124.png)

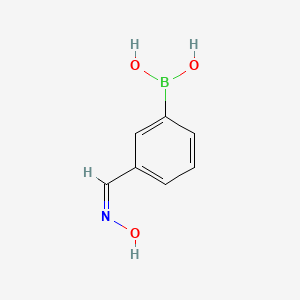
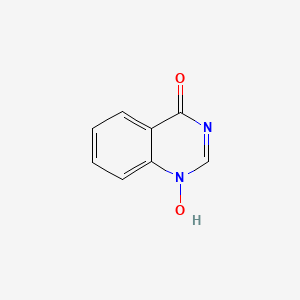

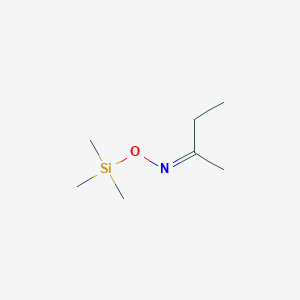

![1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone](/img/structure/B11918164.png)
